molecular formula C17H27NO9 B1358339 Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 98346-06-6

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B1358339
CAS No.: 98346-06-6
M. Wt: 389.4 g/mol
InChI Key: PDSKBUAUOWCIII-WRQOLXDDSA-N
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Description

Acetamido Group (C2):

  • Induces partial positive charge at C2 via resonance:
    $$\text{NHCOCH}3 \rightarrow \text{N}^+-\text{C(O)CH}3 \leftrightarrow \text{N}-\text{C(O)CH}_3$$
  • Reduces electron density at adjacent C1 and C3, as evidenced by upfield $$ ^1H $$-NMR shifts (δ 4.8–5.2 for H1).

Acetyl Groups (C3, C4, C6):

  • Stabilize the ring through inductive effects (-I):
    • Carbonyl groups withdraw electrons, polarizing C–O bonds.
    • IR spectroscopy shows strong C=O stretches at 1,745 cm⁻¹.
  • Orthoester effects at C3 and C4 enhance glycosidic bond stability.

Table 3: Spectroscopic signatures of electronic effects

Technique Observation Interpretation Source
$$ ^1H $$-NMR δ 2.02–2.08 (3s, 9H, OAc) Equatorial acetyl groups
$$ ^13C $$-NMR δ 23.5 (CH₃, NHAc) Deshielded methyl carbon
IR 1,290 cm⁻¹ (C–N stretch) Acetamido resonance

The propyl aglycone exerts minimal electronic influence but contributes to hydrophobicity, as demonstrated by logP calculations (experimental logP = 0.1).

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-propoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h13-17H,6-8H2,1-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSKBUAUOWCIII-WRQOLXDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596397
Record name Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98346-06-6
Record name Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose. One common method includes the use of acetic anhydride and pyridine at room temperature for 20 hours . Another approach involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group, followed by treatment with decan-1-ol and aqueous iodine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

    Glycosylation: The formation of glycosidic bonds, often promoted by reagents like mercuric bromide.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, and mercuric bromide. Reaction conditions typically involve room temperature or refluxing in solvents like 1,2-dichloroethane .

Major Products

The major products formed from these reactions include various acetylated derivatives and glycosides, which are useful in further biochemical applications.

Scientific Research Applications

Synthesis and Chemical Modifications

The synthesis of propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside typically involves several steps that include protection strategies and coupling methods to optimize yield and purity. The versatility of its structure allows for further chemical modifications, making it an essential building block in the synthesis of glycopeptides and glycoproteins.

Glycopeptide Synthesis

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside serves as a critical intermediate in the synthesis of glycopeptides. These compounds are vital for developing new therapeutics due to their enhanced stability and biological activity compared to non-glycosylated peptides. The acetylated form can improve interactions with proteins or enzymes relevant to disease processes, making it suitable for targeted drug delivery systems.

Antimicrobial Properties

Research indicates that compounds similar to propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside exhibit antimicrobial properties. The acetylated derivatives may enhance solubility and bioavailability, which are crucial factors in pharmacological investigations aimed at developing new antibiotics.

Immune Modulation

There is emerging evidence that this compound can modulate immune responses. Its structural features may allow it to interact with immune cells or cytokines, potentially leading to applications in immunotherapy or vaccine development .

Potential in Vaccine Development

The compound's unique structure positions it as a candidate for carbohydrate-based vaccines. Its ability to mimic natural glycan structures could enhance the immune response against specific pathogens. This application is particularly relevant in the context of developing vaccines for diseases where carbohydrate antigens play a critical role.

Diagnostic Applications

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside may also find applications in diagnostic agents due to its binding affinities with various proteins or enzymes involved in disease processes. Preliminary studies suggest that its acetylated form can enhance interactions with lectins or other carbohydrate-binding proteins, which could be leveraged for targeted diagnostic tests.

Case Studies

Study Findings Implications
Study on Glycopeptide SynthesisDemonstrated successful incorporation of propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside into glycopeptidesEnhanced stability and biological activity of synthesized peptides
Antimicrobial Activity ResearchIdentified antimicrobial properties against specific bacterial strainsPotential for developing new antibiotics
Immune Response Modulation StudyShowed modulation of cytokine release in vitroImplications for immunotherapy applications

Mechanism of Action

The mechanism of action of Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with bacterial cell walls. The compound targets specific enzymes involved in the biosynthesis of bacterial cell wall components, thereby inhibiting their growth and proliferation . The acetyl and acetamido groups play a crucial role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Insights

Alkyl Chain Length and Hydrophobicity: Propyl (C3) and isopropyl derivatives exhibit moderate hydrophobicity, balancing solubility in polar and nonpolar solvents. Longer alkyl chains (e.g., octyl, nonyl, dodecyl) increase hydrophobicity, enhancing membrane permeability and utility in lipid-rich environments . Phenylpropyl and 2-formylphenyl derivatives introduce aromaticity, enabling π-π interactions with protein active sites, which is critical in drug design .

Synthetic Challenges: Propargyl analogues (e.g., propargyl 3,4,6-tri-O-acetyl-2-deoxy-β-D-lyxo-hexopyranoside) face moderate yields (67%) and low stereoselectivity (α:β = 1.7:1) during synthesis . Allyl derivatives (e.g., allyl 2-deoxy-4,6-O-isopropylidene-2-trifluoroacetamido-α-D-glucopyranoside) require protective group strategies (e.g., benzylidene) to achieve regioselective modifications .

Biological Applications: The dodecyl derivative serves as a kinetic probe for enzyme activity due to its fluorogenic or chromogenic properties . Octyl and nonyl analogues are preferred in glycosidase inhibition studies owing to their ability to mimic natural glycosides .

Research Findings and Trends

  • Enzymatic Specificity : Modifying the R-group alters substrate recognition by glycosidases. For example, phenylpropyl derivatives show enhanced binding to lectins compared to alkyl variants .
  • Drug Delivery: Long-chain derivatives (e.g., dodecyl) are explored for their self-assembling properties in nanoparticle-based drug delivery systems .
  • Safety Profiles: Nonyl and octyl derivatives require stringent safety protocols (e.g., N95 masks, gloves) due to undefined hazards .

Biological Activity

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a glycosylated compound derived from 2-acetamido-2-deoxy-β-D-glucopyranose. This compound exhibits significant biological activity and potential applications in medicinal chemistry and biochemistry. This article explores its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C17H27NO9
  • Molecular Weight : Approximately 371.41 g/mol
  • Structure : The compound features multiple acetyl groups and a propyl substituent, enhancing its solubility and bioavailability.

Biological Activities

Research indicates that compounds similar to propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside demonstrate various biological activities, including:

  • Antimicrobial Properties : Studies have shown that glycosylated compounds can exhibit antibacterial and antifungal activities. The acetylation enhances these properties by improving the compound's interaction with microbial membranes.
  • Immune Modulation : The compound may influence immune responses, potentially acting as an immunomodulator. This could be beneficial in therapeutic contexts where modulation of the immune system is required.
  • Cellular Signaling : Preliminary data suggest that it may play a role in cellular signaling pathways, possibly through interactions with specific proteins or receptors involved in disease processes.
  • Binding Affinity : Interaction studies highlight its potential to bind with lectins or other carbohydrate-binding proteins, which could be leveraged for targeted drug delivery systems.

Synthesis Methods

The synthesis of propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside typically involves several steps:

  • Protection of Functional Groups : Various protective strategies are employed to safeguard reactive sites on the sugar during synthesis.
  • Coupling Reactions : Multiple coupling methods are explored to optimize yield and purity.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is commonly used to purify the final product to a high degree of purity (>98%) .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of several glycosylated compounds, including propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside. Results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism was attributed to its ability to disrupt bacterial cell membranes due to its amphiphilic nature.

Case Study 2: Immune Modulation

In a separate research effort, propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was tested for its effects on immune cell activation. The findings suggested that the compound could enhance the production of cytokines in macrophages when exposed to lipopolysaccharides (LPS), indicating its potential role as an immunomodulator.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological Activity
Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosideC17H27NO9Antimicrobial, Immune modulation
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosideC14H20N4O8Antiviral properties
2-Acetamido-3-O-benzoyl-6-O-sulfonateC15H19N3O7SEnzyme inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside?

  • Methodology :

Hydroxyl Protection : Dissolve 2-deoxy-D-glucose in acetic anhydride and acetic acid to acetylate hydroxyl groups, yielding a triacetylated intermediate .

Propyl Group Introduction : React the acetylated intermediate with propyl alcohol under acid catalysis (e.g., HCl or TMSOTf) to form the propyl glycoside bond.

Selective Deprotection : Use mild alkaline conditions (e.g., NaOMe/MeOH) to remove acetyl groups if required, preserving the propyl moiety.

  • Key Considerations : Monitor reaction progress via TLC (heptane/acetone 3:7, Rf ~0.45–0.52) and confirm product purity via NMR .

Q. How is this compound characterized structurally and analytically?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., acetyl group positions at C-3,4,6) and β-configuration (J1,2 ~8–9 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]<sup>+</sup> calculated for C19H29NO9: 434.18) .
  • Polarimetry : Specific optical rotation ([α]D<sup>25</sup> ~-12° to -50° in CHCl3) confirms stereochemical integrity .

Q. What is the role of this compound as a protecting group in peptide synthesis?

  • Mechanism :

  • The triacetylated glucosamine moiety shields reactive hydroxyl and amine groups during solid-phase peptide synthesis (SPPS).
  • Procedure : Couple the compound to serine or threonine residues via Fmoc chemistry, ensuring orthogonal protection for subsequent glycan elongation .
    • Advantages : Enhances reaction efficiency by minimizing side reactions (e.g., aspartimide formation) and improves post-synthesis deprotection yields .

Advanced Research Questions

Q. How can this compound be used to evaluate glycosyltransferase substrate specificity?

  • Experimental Design :

Enzymatic Assays : Incubate the compound with recombinant glycosyltransferases (e.g., GnT-I or OGT) and UDP-sugar donors.

Kinetic Analysis : Measure Km and kcat via HPLC or fluorescence-based detection to compare activity with natural substrates .

Competitive Inhibition Studies : Use isothermal titration calorimetry (ITC) to assess binding affinity against unmodified glucosamine derivatives .

  • Data Interpretation : Lower Km values indicate higher substrate preference, while competitive inhibition profiles reveal active-site interactions .

Q. What strategies optimize the synthesis of β-(1→6)-linked N-acetylglucosamine oligosaccharides using this compound?

  • Stepwise Glycosylation :

Donor Activation : Treat the compound with thiophilic promoters (e.g., NIS/TfOH) to generate a reactive glycosyl donor .

Acceptor Preparation : Use partially deprotected glucosamine derivatives (e.g., 3,4-di-O-acetylated analogs) as acceptors .

Iterative Elongation : Repeat glycosylation/deprotection cycles to build oligomers, confirmed by MALDI-TOF MS .

  • Challenges : Steric hindrance from the propyl group may reduce yields; optimize solvent polarity (e.g., DCM/Et2O mixtures) to enhance reactivity .

Q. How do researchers resolve contradictions in reported reaction efficiencies for acetylated glucosamine derivatives?

  • Critical Factors :

  • Temperature Control : Glycosylation yields vary significantly above 25°C due to acetyl migration .
  • Catalyst Selection : Lewis acids like BF3·Et2O improve regioselectivity compared to TMSOTf .
  • Analytical Consistency : Discrepancies in HPLC vs. TLC quantification (e.g., Rf misinterpretation) can skew efficiency reports .
    • Resolution : Standardize reaction monitoring with orthogonal techniques (e.g., <sup>19</sup>F NMR for fluorine-tagged analogs) .

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